2-(3-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)butanamide
Description
Properties
IUPAC Name |
2-[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O5/c1-4-15(19(28)22-9-10-29-2)26-17(27)8-6-14(24-26)20-23-18(25-31-20)12-5-7-16(30-3)13(21)11-12/h5-8,11,15H,4,9-10H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWZNAVXQXQRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C(=O)C=CC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyethyl)butanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H24FN5O3
- Molecular Weight : 421.46 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O3 |
| Molecular Weight | 421.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body, potentially leading to various pharmacological effects. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing physiological responses.
- Oxidative Stress Modulation : The presence of oxadiazole and pyridazine moieties suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Pharmacological Effects
Research into the pharmacological effects of this compound is ongoing. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro studies indicate potential efficacy against various bacterial strains.
- Anti-inflammatory Properties : The compound may reduce inflammation in cellular models.
- Cytotoxic Effects on Cancer Cells : Initial tests show promise in inhibiting the growth of specific cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Anti-inflammatory Research :
- Cytotoxicity Assay :
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Target Compound : 3-Fluoro-4-methoxyphenyl group at the oxadiazole position.
- Analogue 1 : 4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide ():
- Replaces the 3-fluoro-4-methoxyphenyl group with a 3-methoxyphenyl moiety.
- Incorporates a trifluoromethylphenyl group in the side chain instead of a methoxyethyl group.
- Impact : The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the absence of fluorine reduces electronegativity at the aromatic ring .
Core Heterocycle Modifications
- Compounds: Derivatives with benzo[b][1,4]oxazin-3(4H)-one cores instead of pyridazinone.
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Hypothetical Physicochemical Properties*
| Compound Name | logP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 2.8 | ~460 | 2 |
| Analogue | 3.5 | ~480 | 1 |
| Derivative (7a-c) | 2.2–3.0 | ~400–450 | 2–3 |
Research Findings and Functional Implications
Role of Fluorine and Methoxy Groups: The 3-fluoro substituent in the target compound may enhance metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogues . The methoxyethyl side chain likely improves aqueous solubility compared to purely hydrophobic side chains (e.g., trifluoromethylphenyl in ) .
Pyridazinone vs. Benzooxazinone Cores: Pyridazinone derivatives (target compound) exhibit moderate hydrogen-bonding capacity, favoring interactions with polar enzyme active sites. Benzooxazinones () show higher rigidity, which may improve selectivity but reduce conformational adaptability .
Synthetic Challenges: The target compound’s synthesis (implied in ) likely involves coupling of pre-formed oxadiazole and pyridazinone fragments, similar to methods in using cesium carbonate and DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
